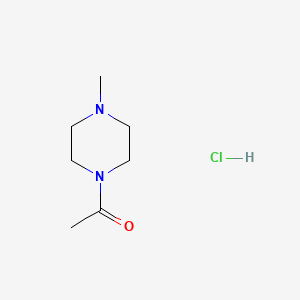

1-Acetyl-4-methylpiperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de 1-acétyl-4-méthylpipérazine est un composé chimique de formule moléculaire C7H14N2O•HCl. C'est un solide cristallin blanc ou une poudre cristalline qui est très soluble dans l'eau et de nombreux solvants organiques tels que le chloroforme et l'éthanol . Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et autres produits chimiques.

Méthodes De Préparation

Le chlorhydrate de 1-acétyl-4-méthylpipérazine peut être synthétisé selon plusieurs méthodes :

Réaction avec le chlorure d'acétyle : Une méthode courante implique la réaction de la pipérazine avec le chlorure d'acétyle, suivie d'une estérification avec de l'acide chlorhydrique pour obtenir le sel de chlorhydrate.

Réaction avec l'acide acétique : Une autre méthode implique la réaction de la pipérazine avec l'acide acétique pour former le sel d'acétate, qui est ensuite traité avec de l'acide chlorhydrique pour donner le sel de chlorhydrate.

Analyse Des Réactions Chimiques

Le chlorhydrate de 1-acétyl-4-méthylpipérazine subit divers types de réactions chimiques :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe acétyle peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants : Les réactifs typiques incluent le chlorure d'acétyle, l'acide acétique, l'acide chlorhydrique, le permanganate de potassium, le peroxyde d'hydrogène et l'hydrure de lithium et d'aluminium. Les conditions de réaction impliquent souvent des températures contrôlées et des solvants spécifiques pour optimiser le rendement et la pureté.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des amines.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Acetyl-4-methylpiperazine hydrochloride has the molecular formula C7H14N2O and a molecular weight of approximately 178.66 g/mol. As a structural analog of acetylcholine, it primarily functions by activating nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. This agonistic action allows the compound to influence synaptic transmission and modulate cognitive functions, making it a valuable tool in neuropharmacological studies .

Neuropharmacology

The compound's ability to activate various nAChR subtypes, particularly the α4β2 subtype, positions it as an essential agent in studying neurological conditions. Research indicates that this compound can enhance cognitive functions and may be relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Key Findings:

- Cognitive Enhancement: Studies have shown that this compound can improve memory and learning processes in animal models.

- Neurotransmitter Modulation: It influences other neurotransmitter systems, potentially leading to broader therapeutic implications.

Receptor Pharmacology

In receptor pharmacology, this compound serves as a model compound for understanding receptor interactions and downstream signaling pathways. Its interactions extend beyond nAChRs, affecting various signaling cascades that are crucial for cellular communication .

Research Highlights:

- Signal Pathway Analysis: The compound is used to probe receptor interactions, providing insights into how different receptors communicate within biological systems.

- Drug Development: It aids in the design of new drugs targeting specific receptor subtypes.

Case Studies and Research Findings

Several studies have documented the applications of this compound in clinical and experimental settings:

- Cognitive Function Studies: Research involving animal models has demonstrated that administration of this compound can lead to significant improvements in memory retention and learning capabilities.

- Behavioral Studies: Investigations into its effects on drug-induced behavioral changes have revealed that it can modulate responses to stimulants like cocaine, indicating potential applications in addiction research .

Mécanisme D'action

The mechanism of action of 1-Acetyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 1-acétyl-4-méthylpipérazine peut être comparé à d'autres composés similaires :

Activité Biologique

1-Acetyl-4-methylpiperazine hydrochloride (1-Ac-4-MP) is a chemical compound recognized for its role as a structural analog of acetylcholine, primarily functioning as an agonist of nicotinic acetylcholine receptors (nAChRs). Its molecular formula is C7H14ClN2O with a molecular weight of approximately 178.66 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications and research purposes .

1-Ac-4-MP acts as a nAChR agonist , mimicking acetylcholine by binding to nAChRs located in the central and peripheral nervous systems. This interaction facilitates neurotransmission, influencing synaptic transmission and potentially impacting cognitive functions and neuromodulation .

Key Features:

- Agonistic Activity : Primarily activates the α4β2 subtype of nAChRs, which are crucial for cognitive processes.

- Neuropharmacological Implications : Modulates synaptic activity, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders.

Biological Activity Overview

Research indicates that 1-Ac-4-MP exhibits significant biological activities through various mechanisms:

- Nicotinic Receptor Interaction : It binds to multiple nAChR subtypes, influencing downstream signaling pathways and affecting neurotransmitter systems beyond acetylcholine .

- Potential Therapeutic Applications : Its agonistic properties suggest roles in enhancing cognitive function and possibly aiding in the treatment of conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares 1-Ac-4-MP with structurally similar compounds regarding their biological activity and unique features:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Acetylcholine | High | Natural neurotransmitter | Endogenous ligand for nAChRs |

| 1-Methylpiperazine | Moderate | Mild agonist | Lacks acetyl group; less potent |

| 4-Methylpiperidine | Moderate | Weak agonist | Different nitrogen positioning; less selective |

| 1-Acetylpiperidine | High | nAChR agonist | Similar action but different ring structure |

This comparison highlights how 1-Ac-4-MP stands out due to its specific agonistic activity on nicotinic receptors, making it particularly relevant for pharmacological research.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Ac-4-MP, providing insights into its effects on various biological systems:

- Behavioral Studies : Garcha et al. (1993) conducted studies demonstrating the behavioral effects of 1-Ac-4-MP in rats, showing its potential to influence cognitive functions through nAChR activation .

- Cellular Studies : Warpman et al. (1998) investigated the regulation of nicotinic receptor subtypes following chronic exposure to nicotinic agonists like 1-Ac-4-MP in neuroblastoma cells, revealing significant alterations in receptor expression that could have implications for neuropharmacology .

- Pharmacokinetics : Research into the pharmacokinetic properties of 1-Ac-4-MP has indicated its ability to modulate synaptic transmission effectively, suggesting a role in enhancing drug efficacy when used alongside other therapeutic agents .

Propriétés

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTVMZTUPOGGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.